Product packaging for C18H23ClN8O(Cat. No.:)

C18H23ClN8O

Cat. No.: B12157960
M. Wt: 402.9 g/mol
InChI Key: RVWFZPJOGWPTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Tyrosine Kinase Inhibitor Research and Development

The journey of tyrosine kinase inhibitors (TKIs) from laboratory discovery to essential medicines marks a paradigm shift in oncology. The significance of protein kinases as viable drug targets was first recognized in the early 1980s with the discovery of kinase activity in the Src oncogene. scielo.br This led to extensive research into the role of these enzymes in pathological conditions. scielo.br A true breakthrough occurred in 2001 with the approval of Imatinib (B729), the first TKI rationally designed to target a specific protein kinase, the Bcr-Abl fusion protein responsible for chronic myeloid leukemia (CML). scielo.brnih.gov Imatinib's success revolutionized CML treatment and validated the concept of targeted cancer therapy. northwestern.edunih.gov

However, the emergence of resistance to Imatinib, often due to point mutations in the Bcr-Abl kinase domain, presented a new clinical challenge. nih.govnih.gov This spurred the development of second-generation TKIs, designed specifically to overcome these resistance mechanisms. nih.govnih.gov This next wave of inhibitors, which includes compounds like Nilotinib (B1678881) and Dasatinib, was engineered for greater potency and activity against a wider range of Bcr-Abl mutations. nih.govascopubs.orgashpublications.org The evolution continued with third-generation TKIs aimed at tackling mutations resistant to second-generation drugs, such as the T315I mutation. researchgate.net This progression from the first-generation prototype to subsequent, more refined inhibitors illustrates a dynamic process of innovation driven by clinical outcomes and an ever-deepening understanding of cancer biology at the molecular level. nih.govnih.gov

Conceptual Design and Development Rationale of Nilotinib

Nilotinib (formerly known as AMN107) is a phenylamino-pyrimidine derivative that was rationally designed by Novartis to improve upon the therapeutic profile of Imatinib. northwestern.edunih.gov Its development was based on the crystal structure of the Imatinib-Abl kinase complex, with the goal of creating a compound with higher binding affinity and specificity for the Bcr-Abl protein. wikipedia.orgnih.govnih.gov

The design of Nilotinib focused on optimizing the interaction with the ATP-binding site of the Abl kinase. drugbank.com While structurally related to Imatinib, small modifications to its chemical structure enable Nilotinib to fit more snugly into the binding pocket, resulting in a more stable and potent inhibition of the kinase. nih.govdrugbank.com This enhanced binding affinity makes Nilotinib 10 to 30 times more potent than Imatinib in inhibiting Bcr-Abl tyrosine kinase activity and the proliferation of Bcr-Abl expressing cells. wikipedia.orgresearchgate.netchemicalbook.com A key part of its design was to effectively bind to and inhibit most of the Imatinib-resistant Bcr-Abl mutations, thereby providing a crucial therapeutic alternative for patients who had developed resistance. nih.govcancernetwork.com The synthesis of Nilotinib involves a modular sequence, often utilizing an Ullman-type coupling or a palladium-catalyzed arylation to form key intermediate structures. nih.govchemicalbook.com

Academic Significance of Nilotinib as a Second-Generation Tyrosine Kinase Inhibitor

Nilotinib holds considerable academic significance as a second-generation TKI, primarily for its role in advancing the treatment of CML and deepening the understanding of drug resistance. nih.govdrugbank.com Its approval for patients with Imatinib-resistant or -intolerant CML marked a critical step forward, providing a highly effective second-line therapy. nih.govdovepress.com Clinical studies demonstrated that Nilotinib could induce high rates of hematologic and cytogenetic responses in patients who had failed Imatinib therapy. cancernetwork.comdovepress.comnih.gov

Furthermore, research has shown Nilotinib to be superior to Imatinib for the first-line treatment of newly diagnosed CML, achieving faster and deeper molecular responses. northwestern.edunih.govashpublications.org This has influenced treatment guidelines and sparked academic debate on the optimal initial therapy for CML patients. ascopubs.orgashpublications.orgecancer.org

The study of Nilotinib has also been instrumental in elucidating the mechanisms of TKI resistance. Research on cell lines and patient samples has identified several ways resistance can develop, including the overexpression of the BCR-ABL gene, the upregulation of genes that prevent programmed cell death (apoptosis), and the involvement of other kinase pathways like Src kinases. cancernetwork.comaacrjournals.orgaacrjournals.org This has highlighted that resistance is a complex phenomenon not solely reliant on kinase domain mutations.

Beyond CML, Nilotinib's inhibitory activity against other tyrosine kinases, such as KIT, platelet-derived growth factor receptors (PDGFR), and DDR1/2, has made it a valuable tool in broader cancer research. wikipedia.orgnih.gov Its evaluation in gastrointestinal stromal tumors (GIST) and other malignancies has contributed to the understanding of the roles these kinases play in different cancers. wikipedia.orgnih.gov

Research Data on Kinase Inhibition

The following table provides a comparative overview of the inhibitory potency of Nilotinib and Imatinib against the primary Bcr-Abl kinase and a common resistant mutation.

Table 1: Comparative Inhibitory Potency (IC50 values in nM) IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower value indicates greater potency.

Kinase Target Nilotinib (IC50) Imatinib (IC50) Potency Fold-Increase
Wild-type Bcr-Abl ~15-20 nM ~280-300 nM ~20x
E255V Mutant Bcr-Abl Active Resistant N/A

Data synthesized from preclinical studies. nih.gov

Clinical Response to Nilotinib in Imatinib-Resistant CML

The table below summarizes typical response rates observed in clinical trials of Nilotinib in patients with chronic phase CML who were resistant or intolerant to Imatinib.

Data from a phase 2 open-label study. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H23ClN8O B12157960 C18H23ClN8O

Properties

Molecular Formula

C18H23ClN8O

Molecular Weight

402.9 g/mol

IUPAC Name

1-(2-chloro-7H-purin-6-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperidine-3-carboxamide

InChI

InChI=1S/C18H23ClN8O/c1-10-13(11(2)26(3)25-10)7-20-17(28)12-5-4-6-27(8-12)16-14-15(22-9-21-14)23-18(19)24-16/h9,12H,4-8H2,1-3H3,(H,20,28)(H,21,22,23,24)

InChI Key

RVWFZPJOGWPTEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)C2CCCN(C2)C3=NC(=NC4=C3NC=N4)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Nilotinib

Established Synthetic Pathways for Nilotinib (B1678881)

The synthesis of Nilotinib has evolved through various established pathways, each with its own set of advantages and challenges. These routes are critical for the large-scale production of this important pharmaceutical agent. columbia.edu

Palladium-Catalyzed Arylation Approaches

A key advancement in the synthesis of Nilotinib has been the development of palladium-catalyzed N-arylation methods. nih.govmit.edu These approaches offer a highly efficient and regioselective means of forming the crucial N-aryl imidazole (B134444) bond. Researchers have found that while imidazoles can inhibit the formation of the active Pd(0)-ligand catalyst, using a pre-activated solution of the palladium source (like Pd2(dba)3) and a suitable ligand can overcome this issue. nih.govnih.govthieme-connect.com This method has been successfully applied to the synthesis of Nilotinib, demonstrating its utility in constructing the 4-substituted N1-arylimidazole core structure with high selectivity. nih.govmit.edu The N1-selective arylation is highly general, accommodating a variety of functionalized aryl bromides, chlorides, and triflates. nih.govmit.edu

Catalyst System ComponentExampleReference
Palladium SourcePd2(dba)3 nih.govmit.edu
LigandL1 (a biaryl phosphine (B1218219) ligand) nih.govthieme-connect.com
BaseK3PO4, Cs2CO3 nih.govthieme-connect.com
Solventt-BuOH–PhMe, 1,4-dioxane nih.govthieme-connect.com

Preparation of Pyrimidinylaminobenzamides as Intermediates

The pyrimidinylaminobenzamide core is a fundamental structural motif in Nilotinib. Its preparation is a critical phase in many synthetic routes. chemicalbook.com One common strategy involves the condensation of 3-amino-4-methylbenzoic acid derivatives with a pyrimidine-containing fragment. asianpubs.orgmdpi.com For instance, 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]-benzoic acid is a key intermediate that can be activated, often by conversion to its acyl chloride, before being coupled with the aniline (B41778) fragment. thieme-connect.comchemicalbook.com The synthesis of this benzoic acid intermediate can be achieved by reacting 3-amino-4-methylbenzoic acid ethyl ester with 3-dimethylamino-1-(3-pyridinyl)-2-propen-1-one. asianpubs.org

Development of Nilotinib Analogues and Derivatives

The development of Nilotinib analogues is a key area of research, driven by the desire to understand its mechanism of action, overcome resistance, and potentially discover new therapeutic applications. mdpi.comnih.govmdpi.com

Rational Design of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the Nilotinib molecule contribute to its biological activity. nih.gov By systematically modifying the Nilotinib structure, researchers can identify key pharmacophore features. nih.gov

One study investigated the importance of the trifluoromethyl group by replacing it with a proton, fluorine, or a methyl group. nih.gov While these modifications reduced activity against the Abl kinase, the activity against Kit kinase was comparable, with the monofluorinated analogue being the most active. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling has been used to analyze a series of analogues, identifying chemical features that determine inhibitory activity against not only the BCR-ABL kinase but also drug transporter proteins like P-gp and ABCG2. nih.gov Such studies are essential for designing new inhibitors with improved potency and selectivity. mdpi.comresearchgate.net

Modification SiteSubstitutionGoal of StudyReference
Phenyl RingReplacement of trifluoromethyl groupInvestigate role in polypharmacology nih.gov
Pyridine (B92270) or Imidazole RingDeletion of the ringDevelop pharmacophore model nih.gov
VariousMultiple modifications3D-QSAR studies for CML mdpi.comresearchgate.net

Synthesis of Novel Nilotinib Analogues for Specific Biological Evaluation

New Nilotinib analogues have been synthesized to explore their potential in different biological contexts, including antiplatelet and antiproliferative activities. mdpi.comnih.govnih.gov In one study, analogues were created by modifying the final phenyl ring, for example, by replacing the chlorine atom with fluorine or removing the halogen entirely. nih.gov These novel compounds were then evaluated for their effects on platelet aggregation and cancer cell proliferation. mdpi.comnih.gov The results indicated that the analogues had a stronger inhibitory effect on certain markers of platelet activation than Nilotinib itself. mdpi.com

Another area of exploration involves using the Nilotinib template to design inhibitors for other targets, such as HIV-1 protease. nih.gov In this work, the pyridyl-pyrimidinyl amino benzamide (B126) portion of Nilotinib was used as a P2 ligand, leading to the development of potent enzyme inhibitors. nih.gov Furthermore, five related substances of Nilotinib have been synthesized to serve as standards for quality control. cjph.com.cn These efforts highlight the versatility of the Nilotinib scaffold in medicinal chemistry. researchgate.net

Optimization of Synthetic Processes for Research Scale

The optimization of synthetic routes for Nilotinib on a research scale has focused on improving reaction efficiency, increasing yields, and enhancing the purity of the final product. Key areas of optimization include the choice of catalytic systems, reaction conditions, and purification methods.

One of the most significant advancements in Nilotinib synthesis is the application of the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction provides a more efficient alternative to traditional methods, which often involve multiple steps and result in lower yields. columbia.edu Research has demonstrated that this method can synthesize Nilotinib in fewer than four steps with yields exceeding 85% in under 24 hours. columbia.edu

For instance, a process involving the use of thionyl chloride in N-methylpyrrolidone (NMP) as a solvent has been reported. google.com In this procedure, 4-methyl-3-{[4-(pyridin-3-yl)-2-pyrimidinyl]amino}benzoic acid is first activated with thionyl chloride at 60°C. Subsequently, the addition of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline and heating to 90°C for 2 hours completes the coupling reaction. google.com This method has been shown to produce Nilotinib base with a high yield and purity. chemicalbook.com

Further optimization studies have explored different solvents and reaction times to maximize yield and purity. For example, the condensation of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide with 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one in n-butanol at 110-115°C for 9 hours has been shown to produce Nilotinib with a quantitative yield and a purity of 99.2% as determined by HPLC. asianpubs.org

The following table summarizes the findings from various research efforts to optimize the synthesis of Nilotinib on a research scale.

Key Reaction StepReagents and ConditionsYieldPurityReference
Buchwald-Hartwig AminationPalladium catalyst, <4 steps, <24 hours>85%Not specified columbia.edu
Amide CouplingThionyl chloride, N-methylpyrrolidone, 90°C, 2 hours94%99.46% chemicalbook.com
Condensation Reactionn-butanol, 110-115°C, 9 hoursQuantitative99.2% (HPLC) asianpubs.org
Coupling ReactionCarbonyl diimidazole, imidazole hydrochloride, N-methylpyrrolidine52.63% (molar)99.84% (HPLC) google.com

The purification of Nilotinib is another critical aspect that has been optimized. Recrystallization has been identified as a pivotal step to significantly reduce impurities from the synthesis. google.com The choice of solvent for this purification step is crucial for obtaining the desired polymorphic form and purity of the final product.

Molecular Mechanisms of Action of Nilotinib

Kinase Inhibition Profile and Specificity

Nilotinib's therapeutic action is derived from its ability to inhibit a specific profile of protein tyrosine kinases. nih.govchemicalbook.com While it is most renowned for its potent inhibition of the BCR-ABL kinase, its activity extends to other significant kinases, including the Discoidin Domain Receptors (DDR) and the KIT receptor tyrosine kinase. foxchase.orgchemicalbook.comaacrjournals.org

The primary target of nilotinib (B1678881) is the Abelson tyrosine kinase (Abl), particularly the aberrant, constitutively active BCR-Abl fusion protein that is a hallmark of chronic myeloid leukemia (CML). drugbank.compatsnap.com Nilotinib was specifically engineered to bind with high affinity and selectivity to the Abl kinase domain, demonstrating significantly greater potency than its predecessor, imatinib (B729). nih.govpagepress.org Its mechanism of inhibition involves a multi-faceted interaction with the kinase domain.

A critical feature of nilotinib's mechanism is its preferential binding to the inactive conformation of the Abl kinase domain. nih.gov Like imatinib, nilotinib stabilizes the "DFG-out" conformation, where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped from its active position. nih.govaacrjournals.org This inactive state is structurally distinct from the active conformation required for substrate phosphorylation. nih.gov By locking the kinase in this non-functional state, nilotinib prevents the conformational changes necessary for catalytic activity. researchgate.net The structural basis for this high-affinity binding lies in specific hydrogen bonds and van der Waals interactions within the binding pocket. nih.gov

Nilotinib functions as a competitive inhibitor at the adenosine (B11128) triphosphate (ATP)-binding site of the Abl kinase. drugbank.compatsnap.comyoutube.com By occupying this site, it physically blocks the entry of ATP, which is the phosphate (B84403) donor for the kinase's phosphorylation reaction. patsnap.comaacrjournals.org The design of nilotinib, based on the crystal structure of imatinib bound to Abl, allows it to fit more efficiently into the ATP-binding pocket, contributing to its higher potency. nih.govnih.gov This enhanced binding affinity enables nilotinib to be effective against many imatinib-resistant mutations, with the notable exception of the T315I "gatekeeper" mutation, which sterically hinders the inhibitor's binding. nih.govnih.gov

The ultimate consequence of nilotinib's binding to BCR-Abl is the inhibition of its kinase activity, which prevents the autophosphorylation of the BCR-Abl protein itself. nih.govchemicalbook.com This initial blockade has a cascading effect, shutting down the downstream signaling pathways that are constitutively activated by BCR-Abl. patsnap.com By doing so, nilotinib effectively interrupts the signals that promote uncontrolled cell growth and resistance to programmed cell death (apoptosis). nih.govpatsnap.com This leads to a reduction in the proliferation of cancer cells that depend on BCR-Abl signaling for their survival. nih.govnih.gov

Beyond its primary target, nilotinib demonstrates potent inhibitory activity against the Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2). chemicalbook.comaacrjournals.orgresearchgate.net These receptor tyrosine kinases, which use collagen as their ligand, are involved in cellular processes like proliferation, differentiation, and adhesion. nih.gov Dysregulation of DDR signaling has been implicated in various diseases, including fibrosis and cancer. nih.govdrugbank.com

Research has shown that nilotinib is a potent inhibitor of the kinase activity of both DDR1 and DDR2. researchgate.netdrugbank.com This inhibition can disrupt collagen-induced signaling pathways. For instance, nilotinib has been shown to block the collagen-stimulated autophosphorylation of DDR1 and subsequent downstream signaling. embopress.orgresearchgate.net

Inhibitory Activity of Nilotinib against DDR1 and DDR2
Target KinaseIC₅₀ (nM)Reference
DDR143 researchgate.net
DDR255 researchgate.net
DDR1 (Collagen-induced autophosphorylation)1-8 embopress.org

Nilotinib is also a potent inhibitor of the KIT receptor tyrosine kinase, a key driver in certain cancers, such as gastrointestinal stromal tumors (GIST) and specific subtypes of melanoma. nih.govfoxchase.orgaacrjournals.orguzh.ch Similar to its action on Abl, nilotinib targets the kinase activity of KIT, thereby blocking downstream signaling pathways responsible for cell growth and survival. nih.gov

In vitro studies have demonstrated that nilotinib effectively inhibits the proliferation of various cell lines expressing both wild-type and mutant forms of KIT. nih.gov Its activity is comparable to, and in some cases greater than, that of imatinib against certain KIT mutations. nih.gov

Inhibitory Activity of Nilotinib against KIT Mutants
KIT Mutant Cell LineEffectIC₅₀ (nM)Reference
KITV560del (exon 11)Inhibits proliferationComparable to imatinib nih.gov
KITK642E (exon 13)Inhibits proliferationComparable to imatinib nih.gov
KITV560G (exon 11)Potently inhibits proliferation108 nih.gov

Platelet-Derived Growth Factor Receptor (PDGFRα/β) Kinase Inhibition

Nilotinib demonstrates potent and selective inhibition of both Platelet-Derived Growth Factor Receptor alpha (PDGFRα) and beta (PDGFRβ). nih.govfoxchase.org The compound inhibits the autophosphorylation of cells transformed by double mutations in PDGFRA and PDGFRB. nih.gov In preclinical models, Nilotinib has been shown to inhibit the proliferation of cell lines by targeting PDGFR-α and PDGFR-β and their downstream signaling mediators, Akt and mTOR. researchgate.net

Studies comparing Nilotinib to the first-generation inhibitor Imatinib show that Nilotinib can be more effective at inhibiting PDGFR activity. For instance, in one study, the maximal inhibitory effect of Nilotinib on PDGF-DD-mediated PDGFR-β phosphorylation was observed at a concentration of 1 µM, achieving an 80% reduction. researchgate.net Imatinib required a 10-fold higher concentration to achieve the same level of inhibition. researchgate.net This inhibitory action extends to downstream signaling, with Nilotinib significantly inhibiting PDGF-stimulated phosphorylation of ERK and Akt. nih.gov Its ability to inhibit kinases like TEL-PDGFRβ suggests potential utility in myeloproliferative diseases characterized by these specific kinase fusions. drugbank.com

Inhibitory Effects of Nilotinib on PDGFR and Downstream Pathways
TargetEffectObserved ConcentrationReference
PDGFR-β80% inhibition of phosphorylation1 µM researchgate.net
PDGFR-α/βInhibition of downstream mediators Akt and mTORNot Specified researchgate.net
ERK and AktSignificant inhibition of PDGF-stimulated phosphorylationNot Specified nih.gov
FIP1L1-PDGFRαInhibition of cell proliferation (IC50 <25 nM)<25 nM nih.gov

EphA4 Tyrosine Kinase Inhibition

Nilotinib has been identified as a potent inhibitor of the Erythropoietin-producing hepatocellular A4 (EphA4) receptor tyrosine kinase. researchgate.net Research shows that Nilotinib can effectively block the interaction between EphA4 and its ligand, ephrin-A1. researchgate.net In studies using rat hippocampal neurons, Nilotinib was shown to attenuate the tyrosine phosphorylation of EphA4 that is typically induced by ephrin-A1. researchgate.net This inhibition of EphA4-dependent signaling also translates to functional effects, as Nilotinib was observed to inhibit ephrin-A1–stimulated growth cone collapse in cultured hippocampal neurons. researchgate.net

Time-Dependent Inhibition in Kinase Assays

Kinase assays have been employed to determine the inhibitory activity and potency of Nilotinib against various kinases. In a Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) assay designed to screen for inhibitors of inflammation, Nilotinib was identified as a positive hit. nih.gov Further investigation revealed that Nilotinib inhibits the p38α MAPK pathway, a function not shared by the structurally related inhibitor Imatinib. nih.gov

In assays measuring the inhibition of LCK kinase activity, Nilotinib demonstrated an IC50 of 550 nM, approximately half that of Imatinib (IC50 of 1250 nM). nih.gov This suggests that LCK inhibition may be a primary mechanism by which Nilotinib affects T-cell function. nih.gov The inhibitory concentration (IC50) of Nilotinib on cellular BCR-ABL autophosphorylation and proliferation is markedly lower than that of Imatinib, indicating 20-50 times greater potency in sensitive CML cell lines. pagepress.org In vivo studies in patients also show time-dependent effects; for example, the generation of coated-platelets, a process involving kinase activity, was suppressed at 1 hour and 4 hours after administration of another kinase inhibitor, dasatinib, while no significant changes were observed in the Nilotinib-treated group over the same period. researchgate.net

Mechanisms Beyond Direct Kinase Inhibition in Preclinical Models

Beyond its direct action on tyrosine kinases, Nilotinib exhibits significant effects on cellular protein clearance mechanisms, particularly autophagy. debuglies.comnih.gov Autophagy is a fundamental cellular process for the degradation and recycling of misfolded or damaged proteins and organelles. nih.gov In various preclinical models of neurodegenerative diseases, Nilotinib has been shown to penetrate the blood-brain barrier and activate this "garbage disposal" machinery within neurons. debuglies.comnih.govmdpi.com This activation of autophagy facilitates the removal of toxic protein aggregates that are hallmarks of these conditions. debuglies.comnih.gov

Modulation of Autophagic Protein Clearance

Nilotinib promotes the clearance of several neurotoxic proteins by enhancing autophagic flux. nih.govoup.comnih.gov The mechanism involves increasing the interaction between Parkin, an E3 ubiquitin ligase, and Beclin-1, a key autophagy-regulating protein. nih.gov This enhanced interaction boosts the efficiency of the autophagic machinery, leading to the degradation of protein aggregates. nih.gov Studies have shown that Nilotinib treatment leads to changes in the levels of key autophagic markers, such as an increase in Beclin-1 and Atg12, and a decrease in the ratio of LC3-II to LC3-I, which suggests enhanced clearance of autophagosomes. oup.com This modulation of autophagy appears to be a crucial component of Nilotinib's neuroprotective effects observed in preclinical settings. frontiersin.orgnih.gov

Clearance of Alpha-Synuclein (B15492655) and Tau

In preclinical models of Parkinson's disease and other synucleinopathies, Nilotinib has been shown to effectively promote the autophagic degradation of alpha-synuclein (α-synuclein). frontiersin.orgnih.govnih.gov Administration of Nilotinib in transgenic and lentiviral gene transfer models decreases the activity of the c-Abl kinase, which in turn ameliorates the clearance of α-synuclein. oup.comnih.govnih.gov Subcellular fractionation studies have revealed that while α-synuclein accumulates in autophagic vacuoles in diseased brains, Nilotinib treatment enhances its deposition into lysosomes for degradation. nih.govresearchgate.net This leads to a reduction in both monomeric and aggregated forms of α-synuclein in the brain. oup.comnih.gov

Similarly, Nilotinib facilitates the clearance of hyper-phosphorylated Tau (p-Tau), a protein implicated in Alzheimer's disease and other tauopathies. nih.govnih.gov The compound appears to promote the removal of free or unbound p-Tau via autophagy, while leaving microtubule-associated Tau intact. nih.gov The clearance of both α-synuclein and p-Tau by Nilotinib-induced autophagy has been linked to improved motor and cognitive outcomes in animal models. nih.govnih.gov

Clearance of Amyloid-beta and TDP-43

Nilotinib also aids in the clearance of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. debuglies.com The mechanism involves boosting the autophagic machinery through the interaction of Parkin and Beclin-1, which facilitates the removal of Aβ. nih.gov Studies in amyloid-expressing mice have demonstrated that Nilotinib treatment decreases insoluble Parkin levels and promotes the deposition of amyloid into lysosomes, an effect that is dependent on the presence of endogenous Parkin. nih.gov This suggests that Nilotinib-mediated autophagic enhancement can trigger a Parkin response, leading to the reduction of Aβ pathology. mdpi.comnih.gov

Furthermore, Nilotinib has shown efficacy in promoting the clearance of TAR DNA-binding protein 43 (TDP-43), a protein whose cytoplasmic mislocalization and aggregation are characteristic of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). nih.gov In mouse models overexpressing TDP-43, administration of Nilotinib was reported to reduce TDP-43 levels, a mechanism attributed to the modulation of Parkin. researchgate.net Studies in human neuroblastoma cells showed that Nilotinib treatment led to increased cytoplasmic localization of TDP-43, potentially facilitating its clearance from the nucleus where its aggregation can be toxic. researchgate.net

Effects of Nilotinib on Pathogenic Protein Clearance in Preclinical Models
Protein TargetObserved EffectProposed MechanismReference
Alpha-SynucleinDecreased monomeric and high molecular weight formsEnhanced autophagic degradation; c-Abl inhibition oup.comnih.gov
Phosphorylated Tau (p-Tau)Enhanced deposition into lysosomesAutophagic clearance of free/unbound p-Tau nih.govnih.gov
Amyloid-beta (Aβ)Decreased insoluble levels; facilitated deposition into lysosomesEnhanced Parkin-Beclin-1 interaction; boosted autophagy nih.gov
TDP-43Reduced protein levelsParkin-dependent modulation researchgate.net
Enhancement of Parkin Activation

Nilotinib has been identified as a promoter of Parkin E3 ubiquitin ligase activity through its inhibition of the non-receptor tyrosine kinase c-Abl. alzdiscovery.org Under normal conditions, c-Abl can inhibit Parkin's function. alzdiscovery.orgembopress.org By inhibiting c-Abl, Nilotinib effectively removes this inhibitory control, leading to increased Parkin activation. portlandpress.com This activation is characterized by an increase in Parkin's auto-ubiquitination, a process crucial for its stability and functional activity. alzdiscovery.org

Activated Parkin plays a significant role in autophagy, a cellular process for degrading and recycling damaged components. alzdiscovery.org Research demonstrates that Nilotinib-induced Parkin activation enhances its interaction with Beclin-1, a key protein in the initiation of autophagy. embopress.orgnih.gov This enhanced Parkin-Beclin-1 interaction facilitates the autophagic clearance of misfolded and aggregated proteins, such as β-amyloid and alpha-synuclein, which are hallmarks of neurodegenerative diseases. alzdiscovery.orgnih.gov In preclinical models, this mechanism has been shown to reduce amyloid plaques and promote the degradation of intracellular Aβ1-42. embopress.orgnih.gov

Table 1: Nilotinib's Effect on Key Proteins in the Parkin Activation Pathway

Protein Role in Pathway Effect of Nilotinib Research Finding
c-Abl Tyrosine kinase that inhibits Parkin activity. Inhibition Nilotinib, a c-Abl inhibitor, protects dopaminergic neurons in preclinical models. portlandpress.com
Parkin E3 ubiquitin ligase, promotes autophagy. Activation & Increased Levels Nilotinib increases endogenous parkin levels and ubiquitination. nih.gov
Beclin-1 Key protein in autophagy initiation. Enhanced interaction with Parkin Nilotinib increases parkin-beclin-1 interaction, leading to amyloid clearance. alzdiscovery.orgnih.gov
β-amyloid (Aβ) Neurotoxic protein aggregate. Enhanced Clearance Nilotinib-induced parkin activation clears brain amyloid. nih.gov

Restoration of Synaptic Function

Beyond its role in protein clearance, Nilotinib has demonstrated potential in restoring synaptic function, which is often compromised in neurodegenerative conditions. alzdiscovery.org In neuronal cell models derived from human embryonic stem cells that express a mutation in the presenilin gene associated with Alzheimer's disease, treatment with Nilotinib led to a recovery in the expression of essential synaptic proteins. alzdiscovery.org

Specifically, the levels of Rab3A, a protein involved in the targeting and docking of synaptic vesicles, and Synaptic Vesicle Glycoprotein 2B (SV2B) were restored following Nilotinib administration. alzdiscovery.org This suggests a neurorestorative effect at the synaptic level. alzdiscovery.org An additional proposed mechanism involves the inhibition of EphA4, a tyrosine kinase that plays a role in the formation of neural circuits and is known to be dysregulated in Alzheimer's disease. alzdiscovery.org

Table 2: Synaptic Proteins and Functions Affected by Nilotinib

Protein/Function Role in Synapse Effect of Nilotinib in Preclinical Models Source
Rab3A Synaptic vesicle trafficking Expression recovered in PSEN1 mutant neurons alzdiscovery.org
SV2B Synaptic vesicle protein Expression recovered in PSEN1 mutant neurons alzdiscovery.org
EphA4 Neural circuit formation Inhibition alzdiscovery.org

Modulation of Immune Responses

Nilotinib exerts modulatory effects on various components of the immune system. alzdiscovery.org Its interaction with immune cells is complex and can lead to different outcomes depending on the cell type and context. In macrophages, Nilotinib has been shown to induce autophagy, which enhances the degradation of intracellular pathogens like M. bovis. nih.gov This effect is mediated through the inhibition of the c-ABL/PI3k/Akt/mTOR signaling pathway. nih.gov

Studies on human peripheral blood mononuclear cells have revealed that monocytes are particularly sensitive to the cytotoxic effects of Nilotinib, while natural killer (NK) cells are largely resistant. aai.org Furthermore, Nilotinib can influence macrophage polarization and, in the presence of toll-like receptor (TLR) stimulation, M2 macrophages treated with the compound were shown to promote NK cell activation. aai.org This suggests that Nilotinib can alter the crosstalk between different immune cell populations. aai.org The compound is also known to have off-target effects that include the modulation of immune responses in certain disease contexts. amegroups.org

Table 3: Immunomodulatory Effects of Nilotinib

Immune Cell/Process Observed Effect of Nilotinib Underlying Mechanism Source
Macrophages Induces autophagy; inhibits intracellular mycobacterial survival. Inhibition of c-ABL/PI3k/Akt/mTOR pathway. nih.gov
Monocytes High susceptibility to cytotoxicity. Not specified. aai.org
Natural Killer (NK) Cells High resistance to cytotoxicity; activation promoted by Nilotinib-treated M2 macrophages. Not specified. aai.org
T Lymphocytes Can relieve tumor-induced suppression of T lymphocytes. As a PD-1/PD-L1 inhibitor, it blocks the binding of PD-1 to PD-L1. frontiersin.org

Interaction with ATP-Binding Cassette (ABC) Drug Transporters

Nilotinib is known to interact significantly with several ATP-Binding Cassette (ABC) transporters, which are membrane proteins that actively pump substances out of cells. These interactions are crucial as they influence the compound's pharmacokinetics and its efficacy in target cells. acs.org

Substrate Activity with P-glycoprotein (P-gp/ABCB1)

Nilotinib has been clearly identified as a transport substrate of P-glycoprotein (P-gp), the protein product of the ABCB1 gene. acs.orgresearchgate.netdrugbank.comnih.gov This interaction means that P-gp can recognize Nilotinib and actively efflux it from the cell, a process that can contribute to multidrug resistance (MDR) in cancer by reducing the intracellular concentration of the drug. mdpi.comnih.gov While it acts as a substrate, Nilotinib can also function as a competitive inhibitor of P-gp, particularly at higher concentrations. oaepublish.comnih.govresearchgate.net

Substrate Activity with ABCG2 (BCRP)

In addition to P-gp, Nilotinib is a high-affinity substrate for the Breast Cancer Resistance Protein (BCRP), which is encoded by the ABCG2 gene. acs.orgresearchgate.netnih.gov The ABCG2 transporter is a significant factor in mediating resistance to Nilotinib in cancer cells. nih.gov Similar to its interaction with P-gp, Nilotinib can also act as a potent competitive inhibitor of ABCG2-mediated transport. nih.govnih.govaacrjournals.org This dual interaction as both substrate and inhibitor is concentration-dependent. oaepublish.comnih.gov

Impact on Efflux Mechanisms

The status of Nilotinib as a substrate for both ABCB1 (P-gp) and ABCG2 (BCRP) has a direct impact on its cellular accumulation. clinpgx.org These transporters actively pump Nilotinib out of cells, thereby limiting its intracellular availability and therapeutic effect. nih.govaacrjournals.org This efflux is a recognized mechanism of resistance. aacrjournals.org

Conversely, the ability of Nilotinib to inhibit these transporters means it can block the efflux of other co-administered drugs that are also substrates for P-gp or ABCG2. nih.govaacrjournals.org This inhibitory action can potentially reverse MDR by increasing the intracellular concentration of other therapeutic agents. nih.gov Kinetic analysis has demonstrated that Nilotinib is a potent competitive inhibitor of transport mediated by ABCG2. nih.govaacrjournals.org Therefore, the interaction of Nilotinib with ABC transporters is a dual-edged sword: its own efficacy can be limited by efflux, while it can simultaneously enhance the efficacy of other drugs by inhibiting their efflux. oaepublish.comnih.gov

Table 4: Summary of Nilotinib's Interaction with ABC Drug Transporters

Transporter Gene Interaction Type Consequence Source
P-glycoprotein (P-gp) ABCB1 Substrate & Inhibitor Efflux of Nilotinib from cells; potential to reverse MDR of other drugs. acs.orgnih.govmdpi.comnih.gov
Breast Cancer Resistance Protein (BCRP) ABCG2 High-affinity Substrate & Competitive Inhibitor Efflux of Nilotinib from cells; potential to reverse MDR of other drugs. acs.orgresearchgate.netnih.govnih.gov

Structural Biology and Protein Ligand Interactions of Nilotinib

Elucidation of Nilotinib (B1678881) Binding to Kinase Domains

The binding of Nilotinib to the kinase domain of the Abl proto-oncogene (Abl) and its oncogenic fusion protein, Bcr-Abl, has been extensively studied to understand the basis of its inhibitory activity. rcsb.orgnih.gov

Identification of Key Amino Acid Residues in Binding Pockets

Crystallographic and molecular modeling studies have identified several key amino acid residues within the ATP-binding pocket of the Abl kinase domain that are critical for Nilotinib binding. researchgate.netfigshare.comresearchgate.net These residues form a network of interactions that stabilize the drug in its binding site.

Key residues involved in the interaction include those in the hinge region, the DFG motif, and the P-loop. nih.govashpublications.org For instance, in the Abl kinase, specific interactions have been noted with residues such as Met318 in the hinge region, the gatekeeper residue Thr315, Glu286 in the αC-helix, and Asp381 of the DFG motif. researchgate.net The trifluoromethylphenyl group of Nilotinib also forms important hydrophobic contacts. nih.gov

Mutational analyses have further highlighted the significance of certain residues. For example, mutations at positions like Y253 and T315 can confer resistance to Nilotinib, underscoring their critical role in the binding interaction. figshare.com

Interactive Data Table: Key Amino Acid Residues in the Abl Kinase Binding Pocket for Nilotinib

Residue Location/Motif Role in Binding
Met318 Hinge Region Forms a hydrogen bond with the inhibitor. researchgate.net
Thr315 Gatekeeper Residue Forms a hydrogen bond with the inhibitor. researchgate.net
Glu286 αC-Helix Participates in hydrogen bonding. researchgate.net
Asp381 DFG Motif Forms a hydrogen bond with the inhibitor. researchgate.net
Tyr253 P-loop Involved in mediating the stability of the inactive ABL structure upon Nilotinib binding. figshare.com
Phe382 DFG Motif Contributes to the stability of the inactive ABL structure. figshare.com
Asn322 Plays a role in the network bridging effect of Nilotinib binding. figshare.com
Leu370 Contributes to the stability of the inactive ABL structure. figshare.com

Role of Hydrogen Bonding and Van der Waals Interactions

Nilotinib forms several key hydrogen bonds with the backbone and side chains of amino acid residues in the binding pocket. researchgate.netresearchgate.net Specifically, hydrogen bonds are observed with the hinge region residue Met318, the gatekeeper threonine (Thr315), a glutamic acid in the C-helix (Glu286), and the backbone NH of the aspartic acid in the DFG motif (Asp381). researchgate.net

In addition to hydrogen bonding, extensive van der Waals contacts are formed between the various chemical moieties of Nilotinib and the hydrophobic residues lining the binding pocket. nih.govresearchgate.net The trifluoromethylphenyl and the 4-methyl-1H-imidazol-1-yl groups of Nilotinib are particularly important for these hydrophobic interactions. nih.gov

Conformational Changes Upon Ligand Binding

Nilotinib, like imatinib (B729), preferentially binds to and stabilizes the inactive "DFG-out" conformation of the Abl kinase domain. nih.govashpublications.org In this conformation, the aspartate-phenylalanine-glycine (DFG) motif at the beginning of the activation loop is flipped by approximately 180 degrees compared to the active "DFG-in" conformation. ashpublications.orgnih.gov

This conformational selection is a key determinant of Nilotinib's selectivity. nih.gov The binding of Nilotinib to the inactive state shifts the conformational equilibrium of the kinase towards this non-functional form, thereby inhibiting its catalytic activity. ashpublications.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have confirmed that Nilotinib induces and stabilizes this inactive conformation. ashpublications.org The ability of the kinase to adopt this specific inactive conformation is a prerequisite for high-affinity binding of Nilotinib. nih.gov The binding of the allosteric inhibitor asciminib (B605619) can further stabilize the inactive state, enhancing the binding affinity of nilotinib. nih.gov

Structural Basis of Nilotinib Interaction with ABC Transporters

Nilotinib is a substrate for ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein). researchgate.netnih.govnih.gov These transporters can actively efflux Nilotinib from cells, potentially reducing its intracellular concentration and contributing to drug resistance. researchgate.netscispace.com

Identification of Substrate-Binding Pockets

Molecular docking and photoaffinity labeling studies have been employed to identify the binding sites of Nilotinib within ABC transporters. nih.govnih.govaacrjournals.org These studies suggest that Nilotinib binds to the large, flexible substrate-binding pocket located within the transmembrane domains of these transporters. nih.govnih.gov

For ABCB1, docking studies have indicated that Nilotinib likely binds to a site that overlaps with the binding site of other known substrates and inhibitors. nih.govaacrjournals.org The binding pocket is lined with both hydrophobic and aromatic residues that can interact with the different chemical groups of the Nilotinib molecule. nih.gov Similarly, for ABCG2, a favorable binding site for Nilotinib has been identified through docking simulations. nih.gov

Mutational Mapping of Residues Contributing to Binding

Mutational analysis has been instrumental in pinpointing specific amino acid residues that are critical for the interaction between Nilotinib and ABC transporters. nih.govaacrjournals.org By mutating specific residues in the substrate-binding pocket and assessing the impact on Nilotinib binding or transport, researchers have been able to map the key interaction points.

In a study on human P-glycoprotein (ABCB1), several residues were identified as contributing to the binding of Nilotinib. nih.gov Site-directed mutagenesis of residues such as Tyr307, Met949, and Ala985 to cysteine resulted in a significant reduction or complete loss of Nilotinib's ability to compete for photolabeling, indicating their direct or indirect involvement in the binding site. nih.govaacrjournals.org These residues are thought to interact with the pyridine (B92270), imidazole (B134444), and trifluoromethylphenyl moieties of Nilotinib, respectively. nih.gov

Interactive Data Table: Residues in ABCB1 Implicated in Nilotinib Binding

Residue Location Putative Interacting Moiety of Nilotinib Effect of Mutation
Tyr307 Transmembrane Helix 5 Pyridine ring Reduced Nilotinib binding. nih.gov
Met949 Transmembrane Helix 11 Imidazole ring Almost complete loss of Nilotinib binding. nih.gov
Ala985 Transmembrane Helix 12 Trifluoromethylphenyl group Almost complete loss of Nilotinib binding. nih.gov

Molecular Dynamics Simulations of Protein-Ligand Complexes

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time, providing detailed insights into the behavior of biological systems. nih.gov For Nilotinib (C18H23ClN8O), MD simulations have been crucial in understanding its interaction with target proteins, most notably the Abelson tyrosine kinase (Abl), a key protein in chronic myeloid leukemia (CML). nih.govresearchgate.net These simulations model the Nilotinib/Abl complex in a simulated physiological environment, allowing researchers to observe the dynamic nature of their binding. kent.ac.uk

Research has employed MD simulations, often extending for periods such as 100 nanoseconds, to explore the binding mechanisms of Nilotinib. nih.govresearchgate.net These studies investigate how Nilotinib stabilizes the inactive "DFG-out" conformation of the Abl kinase domain, which is a critical aspect of its inhibitory action. ashpublications.orgresearchgate.netnovartis.com The simulations provide a frame-by-frame view of the conformational changes within the protein upon Nilotinib binding. nih.govosti.gov

In addition to the well-established interaction with Abl kinase, recent computational studies have used MD simulations to investigate Nilotinib's potential to bind to other proteins, such as c-MYC. nih.gov These simulations have demonstrated a stable interaction between Nilotinib and the c-MYC protein, suggesting new avenues for its therapeutic application. nih.gov The simulations for the Nilotinib-c-MYC complex also ran for 100 nanoseconds, revealing robust and stable binding interactions throughout the simulation period. nih.gov

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) Analyses

In a 100-nanosecond MD simulation of Nilotinib with the c-MYC protein, the stability of the complex was quantitatively assessed using RMSD analysis. nih.gov The study reported that the Nilotinib-c-MYC complex was stable throughout the simulation. nih.gov While the unbound c-MYC protein showed initial fluctuations, its deviation was substantially reduced upon binding with Nilotinib, indicating that the inhibitor contributes to stabilizing the protein. nih.gov For example, during one simulation, the RMSD of the unbound c-MYC reached up to 13 Å, whereas the Nilotinib-c-MYC complex's RMSD was significantly lower at 9 Å. nih.gov

The table below summarizes representative findings from MD simulation analyses of Nilotinib complexes.

ParameterSystemObservationResearch Finding
Simulation Time Nilotinib-Abl Kinase100 nsUsed to explore conformational dynamics and the influence of allosteric binders. nih.govresearchgate.net
Simulation Time Nilotinib-c-MYC100 nsDemonstrated stable and robust interactions throughout the simulation. nih.gov
RMSD Apo c-MYC vs. Nilotinib-c-MYC ComplexThe RMSD of the complex (e.g., ~9 Å) was lower than the apo-protein (~13 Å).Nilotinib binding significantly reduces structural deviation, indicating stabilization of the c-MYC protein. nih.gov
RMSF Apo c-MYC vs. Nilotinib-c-MYC ComplexFluctuations in key residue regions were decreased in the complex.Nilotinib binding leads to the stabilization of a region of the MYC protein that is important for its biological interactions. nih.gov

These computational analyses provide a detailed, atom-level understanding of the structural and dynamic consequences of Nilotinib binding to its protein targets, reinforcing the molecular basis of its inhibitory action.

Computational Chemistry and Cheminformatics Approaches for Nilotinib Research

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In Nilotinib (B1678881) research, it is heavily utilized to understand its binding mechanics with target proteins, such as BCR-ABL kinase, and other proteins like the P-glycoprotein (P-gp) transporter. nih.gov

Prediction of Ligand Positioning and Binding Sites

Molecular docking simulations have been instrumental in elucidating the specific binding sites and positioning of Nilotinib within its targets. For instance, studies have successfully docked Nilotinib into homology models of human P-gp, identifying the crucial amino acid residues involved in the interaction. nih.govresearchgate.net These simulations can predict the orientation and complementarity of Nilotinib's pharmacophore features with the residues in the drug-binding pocket. nih.gov

In the context of its primary target, the BCR-ABL kinase, docking studies have identified key interactions within the ATP-binding site. The primary interacting residues have been identified as Glu286, Thr315, Met318, and Asp381. scilit.com This detailed understanding of ligand positioning is crucial for explaining the high affinity and specificity of Nilotinib.

Interactive Table: Predicted Binding Site Interactions for Nilotinib

Target Protein Interacting Amino Acid Residues Predicted Distance/Interaction Type
Human P-gp Y307, M949, A985 Y307: 2.4 Å from pyridine (B92270) nitrogen (potential H-bond)

Scoring Functions for Quantifying Interaction Strength

A critical component of molecular docking is the use of scoring functions to quantify the strength of the interaction between the ligand and the protein. semanticscholar.orgmdpi.com These functions calculate a score, often expressed in terms of binding energy (e.g., kcal/mol), which estimates the binding affinity. A lower docking score generally indicates a higher binding affinity. acs.org

For Nilotinib, scoring functions like the Glide score have been used to evaluate its binding. nih.gov For example, when docked into a human P-gp homology model, a favorable binding energy score of -9.52 kcal/mol was reported, suggesting a strong interaction. researchgate.net These quantitative predictions are vital for comparing the binding of Nilotinib with other inhibitors or its own analogues, thereby guiding the selection of the most promising compounds for further development.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.comnih.gov For Nilotinib, 3D-QSAR studies have been particularly valuable in understanding the chemical features that govern its inhibitory activity. nih.govacs.org

Correlation of Chemical Features with Inhibitory Activity

QSAR studies on Nilotinib and its derivatives have successfully established correlations between specific chemical features and their inhibitory potency against targets like BCR-ABL kinase, P-gp, and ABCG2. nih.govnih.gov These studies involve synthesizing a series of Nilotinib analogues with systematic modifications, such as deleting key rings or altering functional groups, and then measuring their inhibitory activity. nih.gov

The resulting data is used to build QSAR models that can identify which structural properties positively or negatively influence the desired biological effect. This allows researchers to understand, for example, why certain modifications to the Nilotinib scaffold lead to a loss or gain of activity against a particular target.

Prediction of Biological Activity of Analogues

A significant advantage of QSAR is its predictive power. mdpi.com Once a reliable QSAR model is developed and validated, it can be used to predict the biological activity of newly designed, unsynthesized analogues. nih.govmdpi.com For Nilotinib research, this means that virtual libraries of potential new inhibitors can be screened computationally, and their activity against BCR-ABL or their interaction with transporters like P-gp can be estimated before committing to chemical synthesis. nih.gov This predictive capability significantly accelerates the design-synthesis-testing cycle in the development of next-generation tyrosine kinase inhibitors. The models are validated through statistical methods, yielding high correlation coefficients (e.g., r² values) that indicate a strong predictive capacity. nih.gov

Pharmacophore Modeling for Molecular Feature Identification

Pharmacophore modeling is a powerful technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govsemanticscholar.org This approach has been applied to Nilotinib to distill its key molecular features responsible for its potent inhibitory activity. nih.govnih.gov

The process involves analyzing the 3D structures of active molecules like Nilotinib to define a set of pharmacophoric features, which typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govsemanticscholar.org For BCR-ABL kinase inhibition, a seven-point pharmacophore model (AADDRRR) has been generated for Nilotinib, consisting of two hydrogen bond acceptors (A), two hydrogen bond donors (D), and three aromatic rings (R). nih.govnih.govacs.org Similarly, distinct pharmacophore models have been developed to describe the features necessary for interaction with the P-gp and ABCG2 transporters. nih.govnih.gov

These models serve as 3D queries for virtual screening of compound databases to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. nih.gov This approach aids in the discovery of new chemical scaffolds that could act as potent inhibitors.

Interactive Table: Pharmacophore Models for Nilotinib Activity

Target Pharmacophore Model Key Features
BCR-ABL Kinase AADDRRR 2 Hydrogen Bond Acceptors, 2 Hydrogen Bond Donors, 3 Aromatic Rings
P-gp Transporter AADDRRR 2 Hydrogen Bond Acceptors, 2 Hydrogen Bond Donors, 3 Aromatic Rings

Development of Pharmacophore Models for Kinase Inhibition

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. In the context of Nilotinib, these models have been crucial for understanding its potent inhibitory activity against the BCR-ABL kinase, the primary target in chronic myeloid leukemia (CML). nih.govnih.gov

Researchers have conducted three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling studies on series of Nilotinib analogues to delineate the structural features critical for BCR-ABL kinase inhibition. nih.govacs.orgnih.gov By comparing the inhibitory activities of these analogues, a seven-point pharmacophore model, designated as AADDRRR, was developed for optimal BCR-ABL kinase inhibitory activity. nih.govnih.gov This model specifies a precise arrangement of two hydrogen bond acceptors (A), two hydrogen bond donors (D), and three aromatic rings (R) that are essential for high-affinity binding to the kinase. nih.govnih.gov Such models are instrumental in guiding the design of next-generation kinase inhibitors with improved potency and selectivity. nih.govfigshare.com

The table below summarizes the key features of the pharmacophore model developed for Nilotinib's interaction with BCR-ABL kinase.

Target Pharmacophore Model Features Description
BCR-ABL KinaseAADDRRR2 Acceptors, 2 Donors, 3 Aromatic RingsDefines the essential 3D arrangement of chemical groups for potent inhibition of the kinase. nih.govnih.gov

Pharmacophore Features for ABC Transporter Interactions

A significant challenge in cancer therapy is the development of drug resistance, often mediated by ATP-binding cassette (ABC) transporters that actively efflux drugs from cancer cells. nih.gov Nilotinib is a known substrate for ABC transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (ABCG2), which can affect its pharmacokinetic profile and contribute to resistance. nih.govacs.orgnih.gov

To address this, computational studies have aimed to identify the pharmacophoric features of Nilotinib that govern its interaction with these transporters. nih.govresearchgate.net The goal is to design new tyrosine kinase inhibitors (TKIs) that retain potent kinase inhibition while minimizing interaction with ABC transporters. acs.org Through 3D-QSAR studies on Nilotinib derivatives, distinct pharmacophore models for ABC transporter interactions have been generated. nih.govnih.gov

The research identified a six-point pharmacophore (ADHRRR) for ABCG2 inhibitory activity and a seven-point pharmacophore (AADDRRR) for P-gp inhibitory activity. nih.govnih.gov The model for ABCG2 inhibitors includes one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and three aromatic rings. researchgate.net These models reveal the specific chemical features that differentiate interaction with the transporters from interaction with the target kinase, providing a blueprint for developing more effective TKIs with reduced potential for efflux-mediated resistance. nih.govacs.org

The following table details the pharmacophore models for Nilotinib's interaction with key ABC transporters.

Transporter Pharmacophore Model Features Significance
ABCG2 (BCRP)ADHRRR1 Acceptor, 1 Donor, 1 Hydrophobic, 3 Aromatic RingsHelps in designing inhibitors that avoid binding to this efflux pump. nih.govnih.govresearchgate.net
ABCB1 (P-gp)AADDRRR2 Acceptors, 2 Donors, 3 Aromatic RingsProvides a model to understand and minimize interactions leading to drug efflux. nih.govnih.gov

Density Functional Theory (DFT) Applications in Binding Energy Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to perform highly accurate calculations of the electronic structure of molecules. In Nilotinib research, DFT has been applied to approximate the binding free energies between the drug and its target protein, ABL1 kinase. nih.gov These calculations provide a detailed understanding of the strength and nature of the drug-target interaction. nih.gov

Studies have used minimal models of the drug-protein complex, focusing on hydrogen bonds within a 4 Å radius of Nilotinib, to compute binding energies efficiently. This approach has been used to compare the binding of Nilotinib to different protein chains within the same crystal structure, revealing that the choice of chain can lead to significant differences in calculated binding energies, sometimes varying by 3–6 kcal/mol. nih.gov Energy decomposition analysis (EDA) within the DFT framework has shown that exchange, repulsion, and electrostatics are the most critical components for binding. nih.gov DFT has also been employed to assess the chemical reactivity of potential new inhibitors identified through screening. nih.gov

In Silico Screening and Drug Repurposing Methodologies

In silico screening and drug repurposing are cost-effective strategies that leverage computational power to identify new therapeutic uses for existing drugs or to discover novel drug candidates from large chemical libraries. nih.gov

Virtual screening methodologies have successfully identified novel protein targets for Nilotinib beyond its primary target, BCR-ABL. These studies suggest that Nilotinib's therapeutic potential may extend to other diseases.

One such study used computational screening to identify Nilotinib as a potent inhibitor of MAPK14, a target in inflammatory diseases. plos.org Subsequent in vitro testing confirmed this prediction, with Nilotinib showing an IC50 of 40 nM against MAPK14, indicating a potential application in treating conditions like rheumatoid arthritis. plos.org Another high-throughput virtual screening effort identified Nilotinib as a top hit compound against the oncogenic transcription factor c-MYC, which is notoriously difficult to target. researchgate.net This suggests a new avenue for Nilotinib in cancers driven by c-MYC dysregulation. researchgate.net

Novel Target Screening Method Finding Potential New Indication
MAPK14Molecular DockingPotent inhibitor with an IC50 of 40 nM. plos.orgInflammatory Diseases (e.g., Rheumatoid Arthritis). plos.org
c-MYCHigh-Throughput Virtual ScreeningIdentified as a top hit compound against the c-MYC active site. researchgate.netCancers with c-MYC dysregulation. researchgate.net

Drug repurposing campaigns using in silico methods have highlighted Nilotinib as a potential antiviral agent. acs.orgnih.gov During the COVID-19 pandemic, a combination of structure-based pharmacophore modeling and molecular docking screened the DrugBank database against the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. acs.orgnih.govresearchgate.net

This screening identified Nilotinib as a promising candidate. acs.orgresearchgate.net Molecular dynamics simulations further explored its binding stability in the Mpro active site, noting key interactions with residues His41 and Met49. acs.orgnih.gov These computational predictions were validated by in vitro cell culture experiments, which demonstrated that Nilotinib inhibits SARS-CoV-2 with an EC50 value of 2.6 µM. acs.orgscienceopen.com Other studies reported similar findings, with EC50 values of 1.44 µM in Vero-E6 cells and 3.06 µM in Calu-3 cells. nih.gov

Computational drug repurposing has also pointed to a potential role for Nilotinib in treating infectious diseases caused by bacteria and other microbes. nih.govpreprints.org An in silico screening of over 3,200 FDA-approved drugs identified Nilotinib as a potential inhibitor of 5'-aminolevulinic acid synthase (ALAS) in Wolbachia, an endosymbiotic bacterium essential for the survival of filarial worms that cause diseases like river blindness. nih.gov By targeting this enzyme, Nilotinib could potentially act as an anti-filarial agent. nih.gov

Furthermore, computational models combining various in silico tools have predicted Nilotinib as a potential treatment for typhoid fever. preprints.orgresearchgate.net The proposed mechanism involves the inhibition of the dihydrofolate reductase (DHFR) enzyme in Salmonella Typhi. preprints.org These findings open up the possibility of repurposing Nilotinib as an antimicrobial agent. researchgate.netnih.gov

Bioinformatics and Systems Biology Approaches

Bioinformatics and systems biology provide a holistic framework for understanding the complex cellular responses to Nilotinib. oup.com These disciplines integrate high-throughput data from genomics, transcriptomics, and proteomics to model and analyze the intricate network of interactions within a biological system. oup.comstonybrookmedicine.edu In the context of Nilotinib research, these approaches have been crucial for moving beyond a single-target perspective to a more comprehensive understanding of its effects on global cellular processes.

Gene expression profiling has been a cornerstone in elucidating the molecular mechanisms of Nilotinib action and resistance. Microarray and other high-throughput technologies have been employed to identify genes that are differentially expressed in cancer cells upon treatment with Nilotinib.

A study analyzing the transcriptomic profiles of K562 CML cells treated with Nilotinib identified a significant number of differentially expressed genes (DEGs). nih.govresearchgate.net Specifically, a comparison between Nilotinib-treated and untreated cells revealed hundreds of genes whose expression was either upregulated or downregulated. nih.govresearchgate.net

Table 1: Selected Hub Genes Modulated by Nilotinib Treatment in CML Cells

Regulation StatusGene SymbolGene Name
UpregulatedMYH9Myosin Heavy Chain 9
UpregulatedCYP1A1Cytochrome P450 Family 1 Subfamily A Member 1
UpregulatedFABP1Fatty Acid Binding Protein 1
DownregulatedYARSTyrosyl-tRNA Synthetase
DownregulatedCCND1Cyclin D1
DownregulatedMYCMYC Proto-Oncogene, bHLH Transcription Factor
DownregulatedVEGFAVascular Endothelial Growth Factor A

This table presents a selection of hub genes identified through bioinformatics analysis of gene expression data from CML cells treated with Nilotinib. The full list of modulated genes is more extensive. Data sourced from a bioinformatics study on CML. nih.gov

Furthermore, research into Nilotinib resistance has highlighted the upregulation of specific kinase-encoding genes. In Nilotinib-resistant cell lines, genes such as AURKC and FYN were found to be consistently upregulated. nih.gov Other genes like SYK, BTK, and YES1 showed a dose-dependent increase in expression. nih.gov The overexpression of the ABCB1 gene, which codes for an ATP-dependent drug efflux pump, has also been observed in resistant cells, suggesting a mechanism for reduced intracellular drug concentration. nih.gov

Another study focusing on CD34+/lin- cells from CML patients treated with Nilotinib for 12 months identified 2,959 differentially expressed probes. nih.gov This analysis revealed a significant underexpression of 26 genes involved in the cell cycle, indicating a direct impact of Nilotinib on cell proliferation pathways. nih.gov

Pathway analysis integrates gene expression data into the context of known biological pathways, providing insights into the cellular processes affected by Nilotinib. This approach has revealed that Nilotinib's effects extend beyond the direct inhibition of BCR-ABL.

One of the key pathways identified as being significantly modulated by Nilotinib is the PI3K-Akt signaling pathway . nih.govresearchgate.net Downregulation of genes within this pathway is a consistent finding in cells treated with Nilotinib, which is significant as this pathway is crucial for cell survival and proliferation. nih.govresearchgate.net

The JAK-STAT signaling pathway is another critical target. Studies have shown that Nilotinib treatment leads to the downregulation of STAT5A and STAT5B mRNA and protein expression levels. egetipdergisi.com.trresearchgate.net This inhibition of the JAK-STAT pathway contributes to the anti-proliferative and apoptotic effects of the drug. egetipdergisi.com.trresearchgate.net

In the context of drug resistance, functional gene set analysis in Nilotinib-resistant cells revealed the activation of molecular categories related to 'ATPase activity', 'cell adhesion', and 'tyrosine kinase activity'. nih.gov Furthermore, a comparative analysis between Nilotinib- and Imatinib-resistant cells showed that pathways such as 'prostaglandin biosynthesis' and 'glycerolipid metabolism' were relatively upregulated in Nilotinib-resistant sublines. nih.gov

Table 2: Key Cellular Pathways Modulated by Nilotinib

Pathway NameEffect of NilotinibKey Associated Genes
PI3K-Akt Signaling PathwayDownregulatedVarious downstream effectors
JAK-STAT Signaling PathwayDownregulatedSTAT5A, STAT5B
Cell CycleDownregulatedMultiple cell cycle-related genes
MicroRNAs in CancerDownregulated-
Hedgehog Signaling PathwayInhibitedSMO

This table summarizes major cellular pathways identified through bioinformatics analysis to be significantly affected by Nilotinib treatment. The effects are primarily inhibitory, leading to reduced cell proliferation and survival. Data sourced from multiple bioinformatics and systems biology studies. nih.govresearchgate.netnih.govegetipdergisi.com.trresearchgate.netbiorxiv.org

More recent research has also uncovered that Nilotinib can directly inhibit the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor, a finding with potential implications for its use in other cancers like medulloblastoma. biorxiv.org This discovery highlights the power of systems biology approaches in uncovering novel mechanisms of action for existing drugs.

Preclinical Research Models for Nilotinib Mechanistic Studies

In Vitro Cell-Based Assays for Target Validation

In vitro studies using cell-based assays have been fundamental in validating the molecular targets of Nilotinib (B1678881) and characterizing its cellular effects. These assays provide a controlled environment to investigate the direct impact of the compound on cancer cells.

Assessment of Kinase Autophosphorylation

Nilotinib is a potent inhibitor of the Bcr-Abl kinase, the hallmark of chronic myeloid leukemia (CML). nih.govnih.gov Its inhibitory activity extends to other tyrosine kinases, including KIT and platelet-derived growth factor receptor (PDGFR). nih.govselleckchem.com The inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, demonstrate Nilotinib's potent effect on the autophosphorylation of these kinases.

In Ba/F3 cells expressing the Bcr-Abl protein, Nilotinib inhibited cellular Bcr-Abl autophosphorylation with a mean IC50 of 21 nmol/L. nih.gov The compound also demonstrated potent inhibition of various KIT mutations. For instance, in Ba/F3 cells with an exon 11 KITV560del mutation, the IC50 for kinase autophosphorylation was 26 nM. selleckchem.com Similarly, in GIST882 cells with a KITK642E mutation, the IC50 was 160 nM. selleckchem.com Nilotinib also effectively inhibited PDGFR autophosphorylation, with an IC50 of 71 nM in A31 cells transformed with PDGFRA and PDGFRB. selleckchem.com

Inhibitory Activity of Nilotinib on Kinase Autophosphorylation

Cell Line Target Kinase/Mutation IC50 (nM) Reference
Ba/F3 Bcr-Abl 21 nih.gov
Ba/F3 KIT (V560del) 26 selleckchem.com
GIST882 KIT (K642E) 160 selleckchem.com
A31 PDGFRA + PDGFRB 71 selleckchem.com
Tel Ba/F3 PDGFRB 57 selleckchem.com

Cellular Proliferation and Viability Studies

The inhibition of kinase signaling by Nilotinib translates into a significant reduction in the proliferation and viability of cancer cells. In CML cell lines, Nilotinib has shown to be significantly more potent than its predecessor, Imatinib (B729). nih.govnih.gov

In murine myeloid progenitor cells expressing Bcr-Abl, Nilotinib demonstrated an IC50 of less than 30 nM for proliferation inhibition. nih.gov For the human CML cell line K562, the IC50 for Nilotinib was determined to be less than 0.1 µmol, and in another study, 8.788x10-9 M. researchgate.netresearchgate.net In Ba/F3 cells expressing p210 Bcr-Abl, the IC50 for proliferation was 25 nmol/L. nih.gov Furthermore, in KU812 and EM-2 CML cell lines, the IC50 values for growth inhibition were 0.00248 µM and 0.0041 µM, respectively. selleckchem.com

Anti-proliferative Activity of Nilotinib in CML Cell Lines

Cell Line IC50 Reference
Murine myeloid progenitor (Bcr-Abl) <30 nM nih.gov
K562 <0.1 µM researchgate.net
K562 8.788x10-9 M researchgate.net
Ba/F3 (p210 Bcr-Abl) 25 nmol/L nih.gov
KU812 0.00248 µM selleckchem.com
EM-2 0.0041 µM selleckchem.com

Apoptosis Induction Studies

Beyond inhibiting proliferation, Nilotinib actively induces programmed cell death, or apoptosis, in cancer cells. Studies have shown that treatment with Nilotinib leads to a significant increase in the percentage of apoptotic cells.

In human hepatic stellate cells (LX-2), treatment with 10 µM and 20 µM of Nilotinib for 24 hours resulted in approximately 40% and 65% total apoptosis, respectively. nih.gov This apoptotic effect is associated with the cleavage of poly (ADP-ribose) polymerase (PARP) and an increased expression of the p53 protein. nih.govnih.gov In combination with other agents, Nilotinib has also been shown to enhance apoptosis. For instance, a combination of Nilotinib and Imatinib induced more apoptosis in CML cells compared to either drug alone. nih.gov

Studies in Imatinib-Resistant Cell Lines

A critical aspect of Nilotinib's preclinical evaluation has been its activity in cell lines that have developed resistance to Imatinib, often due to mutations in the Bcr-Abl kinase domain. nih.govresearchgate.net Nilotinib has demonstrated the ability to overcome this resistance in many cases. viamedica.plresearchgate.net

Nilotinib is active against 32 out of 33 tested imatinib-resistant cell lines with Bcr-Abl mutations. nih.gov For example, in Ba/F3 cells expressing the imatinib-resistant M351T mutation, Nilotinib had a much lower IC50 for proliferation inhibition compared to Imatinib. The compound also effectively inhibits the proliferation of cells with other imatinib-resistant mutations such as F317L and F486S. nih.gov However, the T315I mutation remains largely insensitive to Nilotinib.

Activity of Nilotinib in Imatinib-Resistant CML Cell Lines

Cell Line/Mutation Nilotinib IC50 (nM) Imatinib IC50 (nM) Reference
Ba/F3 (M351T) 37 3,707
Ba/F3 (Y253F) 134 1,489
Ba/F3 (E255K) 110 1,939
K562-rn (Nilotinib-resistant) 30 -
AR230-rn (Nilotinib-resistant) 15 -

Investigations in Human Neuroblastoma Cell Lines

The preclinical investigation of Nilotinib has extended to other malignancies, including neuroblastoma. While research in this area is less extensive than in CML, studies have shown that Nilotinib can inhibit the growth of neuroblastoma cells. The SH-SY5Y and SK-N-AS neuroblastoma cell lines are commonly used models for such investigations. Studies have shown that Nilotinib can reduce cell viability and induce apoptosis in neuroblastoma cells, although specific IC50 values are not as consistently reported as for CML lines. researchgate.net

In Vivo Animal Models for Mechanistic Elucidation

To complement in vitro findings, the efficacy of Nilotinib has been evaluated in various animal models, which provide a more complex biological system to study drug activity. nih.govnih.govviamedica.pl These models have been crucial for understanding the compound's in vivo mechanisms and antitumor effects.

In a mouse xenograft model using 32D cells expressing p210 Bcr-Abl, oral administration of Nilotinib at 15 mg/kg resulted in significant tumor growth inhibition. nih.gov Furthermore, in a medulloblastoma patient-derived xenograft (PDX) model, Nilotinib treatment at 40 mg/kg/day led to a significant reduction in tumor volume. viamedica.pl Studies in mouse models with imatinib-resistant Bcr-Abl mutations have also demonstrated that Nilotinib treatment improves survival. nih.gov For instance, in a mouse model with the E255V imatinib-resistant mutant, Nilotinib treatment showed a marked improvement in survival compared to the vehicle-treated group. In a subcutaneous xenograft tumor model using Kcl-22 cells, Nilotinib treatment at 20 mg/kg twice daily resulted in the clearance of visible tumors.

Rodent Models of Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The potential of Nilotinib to combat neurodegenerative diseases has been explored in several rodent models, with a focus on Alzheimer's and Parkinson's diseases.

In a mouse model of Alzheimer's disease (Tg2576), chronic treatment with Nilotinib was found to reduce the phosphorylation of c-Abl, a tyrosine kinase implicated in the disease's pathogenesis. nih.gov This action led to improved autophagy, a cellular cleaning process, and a reduction in amyloid-β (Aβ) levels, a key component of the plaques found in Alzheimer's brains. nih.gov Importantly, the treatment prevented the degeneration and functional alterations of dopaminergic neurons in the ventral tegmental area. nih.gov Another study using the 3xTg-AD mouse model of Alzheimer's showed that Nilotinib can regulate brain bioenergetics in astroglia, improving mitochondrial function. aginganddisease.org

For Parkinson's disease, research in mouse models has shown that Nilotinib can reverse the loss of dopamine (B1211576) neurons and improve motor behavior. nih.govoup.com It achieves this by promoting the autophagic degradation of α-synuclein, a protein that aggregates in the brains of Parkinson's patients. nih.govoup.com Lentiviral expression of α-synuclein in the mouse substantia nigra leads to the activation of Abl, and Nilotinib administration effectively decreases this activity. nih.gov Furthermore, Nilotinib has been shown to normalize striatal motor behaviors in a mouse model of Parkinson's disease by inhibiting the phosphorylation of key signaling proteins. frontiersin.org Studies have also indicated that Nilotinib can suppress microglia-mediated neuroinflammation, protecting dopaminergic neurons from inflammatory damage. researchgate.net

Table 1: Effects of Nilotinib in Rodent Models of Neurodegenerative Diseases

Disease Model Key Findings References
Alzheimer's Disease (Tg2576 mice) Reduced c-Abl phosphorylation, improved autophagy, decreased Aβ levels, prevented dopaminergic neuron degeneration. nih.gov
Alzheimer's Disease (3xTg-AD mice) Improved mitochondrial function and bioenergetics in astroglia. aginganddisease.org
Parkinson's Disease (α-synuclein transgenic and lentiviral models) Reversed loss of dopamine neurons, improved motor behavior via autophagic degradation of α-synuclein. nih.govoup.com
Parkinson's Disease (MPTP-induced mouse model) Normalized striatal motor behaviors. frontiersin.org
Parkinson's Disease (LPS-induced neuroinflammation model) Suppressed microglial activation and neuroinflammation, protecting dopaminergic neurons. researchgate.net

Xenograft Models for Anti-tumor Activity

Xenograft models, where human tumor cells are implanted into immunodeficient mice, have been crucial in demonstrating Nilotinib's anti-tumor effects. In a study involving multidrug-resistant oral epidermoid carcinoma and large cell lung cancer xenografts, Nilotinib was shown to potentiate the anti-tumor activity of other chemotherapeutic agents like paclitaxel (B517696) and doxorubicin (B1662922). nih.gov It achieves this by blocking the function of ABC transporters, which are responsible for pumping drugs out of cancer cells. nih.gov

In a breast cancer xenograft model, Nilotinib was observed to inhibit vessel maturation. researchgate.net Further research using a subcutaneous xenograft tumor model with Kcl-22 cells demonstrated the in vivo efficacy of Nilotinib in reducing tumor burden. researchgate.net

Table 2: Anti-tumor Activity of Nilotinib in Xenograft Models

Xenograft Model Key Findings References
Multidrug-Resistant Oral Epidermoid Carcinoma & Lung Cancer Potentiated anti-tumor effect of paclitaxel and doxorubicin by inhibiting ABC transporters. nih.gov
Breast Cancer Inhibited vessel maturation. researchgate.net
Kcl-22 Subcutaneous Tumor Demonstrated in vivo efficacy in reducing tumor volume. researchgate.net

Mouse Models with Native and Imatinib-Resistant BCR-Abl

Nilotinib was initially developed to target the BCR-Abl protein, the hallmark of chronic myelogenous leukemia (CML). Mouse models have been pivotal in evaluating its efficacy, especially in cases of resistance to the first-line treatment, Imatinib.

In a murine leukemia model using 32D.p210-luc+ cells, the combination of Nilotinib and Imatinib resulted in a lower tumor burden compared to either drug alone. nih.gov Studies in mouse models of P190 Bcr/Abl lymphoblastic leukemia showed that Nilotinib treatment significantly prolonged survival compared to untreated mice. nih.gov Even in cases where leukemia developed during treatment, the cells remained sensitive to Nilotinib, suggesting alternative resistance mechanisms. nih.gov Preclinical models of CML have confirmed that Nilotinib is significantly more potent than Imatinib and is active against a majority of Imatinib-resistant BCR-Abl mutations. nih.gov

Table 3: Efficacy of Nilotinib in BCR-Abl Mouse Models

Mouse Model Key Findings References
Murine Leukemia (32D.p210-luc+) Combination with Imatinib showed enhanced tumor burden reduction. nih.gov
P190 Bcr/Abl Lymphoblastic Leukemia Significantly prolonged survival and demonstrated impressive anti-leukemia activity. nih.gov
Imatinib-Resistant CML More potent than Imatinib and active against most imatinib-resistant BCR-Abl mutants. nih.gov

Studies on Bone Matrix Synthesis

The impact of Nilotinib on bone metabolism has been investigated in vitro. A study using the human osteoblastic cell line SaOS-2 revealed that both Nilotinib and Imatinib inhibited mineralization, a key process in bone formation. nih.govnih.gov Nilotinib was found to be more potent than Imatinib in this regard. nih.govnih.gov Both tyrosine kinase inhibitors were also observed to downregulate genes that mark osteoblast differentiation and are associated with the pro-osteogenic Wnt signaling pathway. nih.gov Furthermore, they increased the ratio of RANKL to OPG, a change known to stimulate bone resorption. nih.gov These findings suggest a direct inhibitory effect of Nilotinib on osteoblast differentiation and a promotion of a pro-osteoclastogenic environment. nih.govresearchgate.net

Mechanistic Investigations in Specific Disease Contexts

Beyond broad preclinical screening, the mechanisms of Nilotinib have been dissected in models of specific diseases, providing a more nuanced understanding of its therapeutic action.

Gastrointestinal Stromal Tumor (GIST) Models and KIT Mutations

Gastrointestinal stromal tumors (GISTs) are often driven by mutations in the KIT or PDGFRA genes. In vitro studies have shown that Nilotinib is a potent inhibitor of several KIT mutant cell lines. nih.gov It was as effective as Imatinib at inhibiting the proliferation of cells with certain KIT exon 11 and 13 mutations. nih.gov In preclinical models of KIT-driven tumors, it was demonstrated that Nilotinib has in vivo activity against tumors with the V560G-KIT mutation but not the D816V-KIT mutation. aacrjournals.org In GIST models with PDGFRA mutations, Nilotinib displayed potent activity against the V561D mutant but was less effective against the D842V mutation. nih.gov

Pseudomonas aeruginosa Infection Models

There is currently no publicly available scientific literature detailing the use of Nilotinib or the chemical compound C18H23ClN8O in preclinical models of Pseudomonas aeruginosa infection. While numerous preclinical models exist to study this bacterium, they have not been reported in the context of Nilotinib treatment. nih.govnih.govbiorxiv.orgresearchgate.netfrontiersin.org

Mechanisms of Resistance to Nilotinib

Molecular Mechanisms of Target Kinase Mutations

Mutations within the kinase domains of nilotinib's target proteins are a primary driver of acquired resistance. These genetic alterations can prevent the drug from binding effectively, thereby allowing the kinase to remain active and drive cancer cell proliferation.

In the context of chronic myeloid leukemia (CML), mutations in the BCR-ABL kinase domain are a significant cause of resistance to nilotinib (B1678881). While nilotinib is effective against many imatinib-resistant BCR-ABL mutations, certain specific point mutations within the kinase domain can confer resistance to nilotinib as well. These mutations can interfere with the conformational changes required for nilotinib to bind or can directly alter the amino acids at the binding site.

One of the most notable mutations is the T315I mutation, often referred to as the "gatekeeper" mutation. This mutation involves the substitution of threonine with isoleucine at position 315, which is a critical contact point for nilotinib within the ATP-binding pocket of the ABL kinase. The bulkier isoleucine side chain creates steric hindrance, preventing nilotinib from effectively docking and inhibiting the kinase. Other mutations, such as Y253H, E255K/V, and F359V/C, also reduce sensitivity to nilotinib, although generally to a lesser extent than T315I.

BCR-ABL Mutation Effect on Nilotinib Binding Level of Resistance
T315ISteric hindrance at the gatekeeper residue, preventing drug binding.High
Y253HAlters a contact point for nilotinib.Moderate to High
E255K/VAffects the P-loop conformation, impacting drug binding.Moderate to High
F359V/CMutation in the catalytic domain that can destabilize the inactive conformation required for nilotinib binding.Moderate

Nilotinib also targets the KIT receptor tyrosine kinase, which is a key driver in certain cancers like gastrointestinal stromal tumors (GIST). Similar to the situation with BCR-ABL, mutations in the KIT kinase domain can lead to resistance. Primary mutations in KIT, often in exon 11, initially confer sensitivity to tyrosine kinase inhibitors. However, secondary mutations can arise during therapy, leading to acquired resistance.

For instance, in GIST patients who develop resistance to imatinib (B729), nilotinib may be used as a second-line therapy. However, the development of new mutations in the KIT kinase domain, particularly in the ATP-binding pocket (exon 13 and 14) or the activation loop (exon 17), can confer resistance to nilotinib. Mutations such as V654A in exon 13 and D816H in exon 17 have been shown to reduce the efficacy of nilotinib.

KIT Mutation Location Example Mutation Effect on Nilotinib Activity
ATP-binding pocket (Exon 13)V654AReduces binding affinity of nilotinib.
Activation loop (Exon 17)D816HStabilizes the active conformation of KIT, which nilotinib does not effectively inhibit.

Role of Efflux Transporter Overexpression in Resistance

The concentration of a drug inside a cancer cell is a critical determinant of its effectiveness. Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can actively remove nilotinib from the cell, thereby lowering its intracellular concentration to sub-therapeutic levels.

P-glycoprotein, encoded by the ABCB1 gene (also known as the multidrug resistance protein 1 or MDR-1), is a well-characterized efflux transporter. Overexpression of P-glycoprotein has been implicated in resistance to a wide range of chemotherapy drugs. Studies have shown that nilotinib is a substrate of P-glycoprotein. Consequently, increased expression of this transporter on the surface of cancer cells can lead to enhanced efflux of nilotinib, reducing its ability to reach and inhibit its intracellular targets like BCR-ABL.

Another important efflux transporter is the ATP-binding cassette sub-family G member 2 (ABCG2), also known as the breast cancer resistance protein (BCRP). Nilotinib has been identified as a substrate for ABCG2. Overexpression of ABCG2 has been observed in various cancer types and can contribute to a multidrug resistance phenotype. In the context of nilotinib therapy, elevated levels of ABCG2 can lead to decreased intracellular accumulation of the drug, thus diminishing its therapeutic effect. The expression of ABCG2 has been shown to be a significant factor in nilotinib resistance in CML cells.

Significance of Src Kinase Overexpression in Resistance Pathways

Beyond mutations in the direct target kinases, resistance to nilotinib can also be mediated by the activation of alternative signaling pathways that bypass the need for the inhibited kinase. The Src family of kinases (SFKs) represents one such important pathway.

Src kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, and migration. Overexpression or activation of SFKs, such as Src, Lyn, and Hck, can promote BCR-ABL-independent cell growth and survival in CML cells. This activation provides a bypass mechanism that allows cancer cells to continue to proliferate even when BCR-ABL is effectively inhibited by nilotinib. Therefore, the upregulation of Src family kinase signaling is a significant mechanism of resistance to nilotinib, operating independently of the status of the BCR-ABL kinase itself.

Structure Activity Relationships Sar and Binding Affinity Studies of Nilotinib

Computational Approaches to SAR Analysis

Computational modeling has served as a vital tool in understanding the three-dimensional chemical features of Nilotinib (B1678881) that determine its biological activity. scilit.com Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling have been applied to analyze Nilotinib and its analogues, providing insights into the structural requirements for potent inhibition of target kinases and interaction with drug transporters. nih.govresearchgate.net

Pharmacophore modeling studies have been instrumental in identifying the key chemical features of the Nilotinib scaffold essential for its inhibitory activity. nih.gov These models help define the spatial arrangement of features like hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions that are critical for binding to target proteins. nih.gov For instance, a study involving 25 synthesized derivatives of Nilotinib, where key pyridine (B92270) or imidazole (B134444) rings were deleted or functional groups were altered, aimed to probe the structural features driving its interactions. nih.govacs.org This research led to the generation of specific pharmacophore models for BCR-ABL kinase, the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp), and ABCG2. scilit.com The models revealed distinct requirements for optimal interaction with each target; a seven-point pharmacophore (AADDRRR) was identified for BCR-ABL kinase inhibitory activity, while a six-point model (ADHRRR) was generated for ABCG2 inhibition. scilit.com Such computational approaches allow for the evaluation of structural relationships and target profiles, helping to rationalize the activity of different analogues. nih.gov

A significant focus of computational SAR analysis has been to understand the features that differentiate Nilotinib's potent inhibitory activity against BCR-ABL kinase from its interactions with ABC drug transporters like P-gp (ABCB1) and ABCG2. nih.govacs.org Nilotinib is a substrate for these efflux transporters, which can impact its pharmacokinetic profile. scilit.comacs.org The goal of these computational studies is to identify the pharmacophoric features that could segregate these activities, paving the way for the design of next-generation inhibitors that specifically target kinases without interacting with ABC transporters. nih.govacs.org By generating separate 3D-QSAR models for BCR-ABL, P-gp, and ABCG2 inhibition using a series of Nilotinib derivatives, researchers can explain the varying effects and differential activity of these compounds. nih.gov The derived models demonstrate that while there are some overlapping features, distinct structural attributes are responsible for the potent kinase inhibition versus transporter interaction. nih.govacs.org

Experimental Methodologies for Binding Affinity Determination

Experimental assays are fundamental to validating computational predictions and accurately quantifying the binding affinity and inhibitory potency of Nilotinib against its biological targets. A combination of biochemical, protein binding, and thermal shift assays has been employed to build a comprehensive profile of Nilotinib's interactions.

Biochemical assays directly measure the effect of Nilotinib on the enzymatic function of its target kinases. Kinase activity is often quantified by monitoring the autophosphorylation or transphosphorylation of substrates. nih.govnih.gov For example, the inhibitory activity of Nilotinib and its derivatives against BCR-ABL kinase has been evaluated by measuring ABL kinase phosphorylation. nih.govacs.org These assays yield critical quantitative data, most notably the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. researchgate.net Nilotinib has demonstrated potent inhibition of not only BCR-ABL but also other kinases such as DDR-1, DDR-2, KIT, and PDGFR. nih.govashpublications.org In cellular proliferation assays, Nilotinib was a more potent inhibitor of cells expressing wild-type KIT (IC50 of 35 nM) compared to other TKIs like imatinib (B729) (IC50 of 3132 nM). nih.gov The inhibitory activity of Nilotinib is markedly higher than that of imatinib in sensitive CML cell lines, with IC50 values for cellular BCR-ABL autophosphorylation reported at 21 nM for Nilotinib versus 220 nM for imatinib. researchgate.net

Table 1: Inhibitory Potency (IC50) of Nilotinib against Various Kinases This table is interactive. You can sort and filter the data.

Target Kinase/Cell Line Mutation Assay Type Nilotinib IC50 (nM) Imatinib IC50 (nM) Source
Ba/F3 BCR-ABL Wild-Type Cellular Autophosphorylation 21 220 researchgate.net
Ba/F3 BCR-ABL Wild-Type Cellular Proliferation 25 649 researchgate.net
Ba/F3 KIT Wild-Type Cellular Proliferation 35 3132 nih.gov
Ba/F3 Exon 11 KIT V560del Kinase Autophosphorylation 26 27 nih.gov
GIST882 Exon 13 KIT K642E Kinase Autophosphorylation 160 120 nih.gov
HMC-1560 Exon 11 KIT V560G Kinase Autophosphorylation 108 74 nih.gov
Ba/F3 KIT V560del/V654A Kinase Autophosphorylation 192 3927 nih.gov
Ba/F3 KIT V559D/D820Y Kinase Autophosphorylation 297 3202 nih.gov
Ba/F3 FIP1L1-PDGFRA Cellular Proliferation <25 - nih.gov
c-ABL Wild-Type Kinase Activity 45 400 ashpublications.org

Direct protein binding assays are used to confirm physical interaction between Nilotinib and its targets. One such method is photoaffinity labeling, which has been used to study the interaction of Nilotinib derivatives with ABC transporters. nih.gov In these experiments, a radiolabeled photoprobe that binds to the transporter's drug-binding pocket is used. nih.gov The ability of Nilotinib derivatives to inhibit the photolabeling of P-gp and ABCG2 serves as a secondary screen to validate their interaction with and inhibition of these transporters. nih.govresearchgate.net Chemical proteomics, which uses affinity matrices to pull down protein targets from cell lysates, is another powerful technique. ashpublications.org To achieve this, a "coupleable" analogue of Nilotinib was created by identifying a suitable attachment point—the methyl-imidazole moiety—that is solvent-accessible when the drug is bound to its target, allowing it to be tethered to a resin without significantly altering its inhibitory activity. ashpublications.org This approach successfully validated known targets and identified the receptor tyrosine kinase DDR1 and the oxidoreductase NQO2 as additional major targets of Nilotinib. ashpublications.org

Thermal Shift Assays (TSA), including the comprehensive method of Thermal Proteome Profiling (TPP), provide evidence of direct target engagement in a cellular context. acs.orgbiorxiv.org This methodology is based on the principle that the binding of a ligand, such as Nilotinib, to a protein increases the protein's thermal stability, thus raising its melting temperature (Tm). acs.orgnih.govbiorxiv.org TPP experiments have been used to identify the cellular targets of Nilotinib by comparing changes in protein thermal stability in cells treated with the drug versus untreated or control-treated cells. acs.orgbiorxiv.org In one study, TPP identified p38α (MAPK14) as a specific target of Nilotinib, but not the structurally related drug imatinib. acs.orgnih.gov The binding of Nilotinib led to a significant increase in the thermal stability of p38α. acs.org This was confirmed by western blot analysis of lysates from a cellular thermal shift assay, which showed a substantial shift in the melting temperature of p38α in the presence of Nilotinib. nih.gov

Table 2: Thermal Shift Assay Data for p38α with Nilotinib Treatment This table is interactive. You can sort and filter the data.

Treatment Group Target Protein Melting Temperature (Tm) in °C Source
DMSO (Vehicle) p38α 50.3 nih.govbiorxiv.org
LPS-treated p38α 50.2 nih.govbiorxiv.org
Imatinib + LPS p38α 50.8 nih.govbiorxiv.org
Nilotinib + LPS p38α 60.7 nih.govbiorxiv.org

Affinity Chromatography

Affinity chromatography has been a valuable tool in elucidating the protein interaction profile of Nilotinib. In chemical proteomics studies, Nilotinib affinity matrices are created by covalently attaching the compound to a resin. ashpublications.org Based on co-crystallization studies with the c-ABL kinase domain, the methyl-imidazole moiety of Nilotinib was identified as a suitable attachment point due to its solvent accessibility when bound to its target. ashpublications.org This technique allows for the purification of proteins that bind to Nilotinib from cell lysates.

This unbiased approach, which assesses binding to proteins at their natural abundance and with their native post-translational modifications, has been instrumental in generating comprehensive drug-protein interaction profiles for Nilotinib. ashpublications.org It has successfully identified both known and novel kinase and non-kinase protein targets. ashpublications.org For instance, this method led to the identification of the receptor tyrosine kinase DDR1 and the oxidoreductase NQO2 as targets of Nilotinib. ashpublications.org The use of affinity chromatography nicely complements large-scale affinity measurements that use recombinant proteins, providing a more physiologically relevant context for understanding the compound's interactions within the cellular proteome. ashpublications.org

Kinase Selectivity Profiling

Nilotinib was rationally designed based on the structure of the Imatinib-ABL complex to be a more potent and selective inhibitor of the BCR-ABL kinase. nih.govwikipedia.orgjpionline.org It is an ATP-competitive inhibitor that binds with high affinity to a specific, catalytically inactive "DFG-out" conformation of the ABL kinase activation loop. nih.govashpublications.org This binding mode prevents the kinase from achieving the active conformation required for ATP binding and catalysis. ashpublications.org

While highly potent against BCR-ABL, Nilotinib also demonstrates activity against a limited number of other kinases. ashpublications.orgnih.gov Compared to other second-generation inhibitors like Dasatinib, Nilotinib has a much more specific target profile. ashpublications.org Its selectivity is considered similar to that of Imatinib, but with improved selectivity for BCR-ABL/ABL. ashpublications.org Preclinical studies have established a rank order of inhibitory potency for Nilotinib's well-established kinase targets as DDR-1 > DDR-2 > BCR-Abl (Abl) > PDGFRα/β > KIT > CSF-1R. nih.gov

Assessment of Selectivity against a Broad Kinase Panel

To comprehensively define its selectivity, Nilotinib has been profiled against broad panels of kinases using various methodologies, including biochemical assays with recombinant proteins and chemical proteomics screens against entire cell proteomes. ashpublications.orgnih.gov These studies confirm that while Nilotinib is highly selective, it does interact with and inhibit several other kinases, some with high affinity.

In addition to its primary targets (BCR-ABL, KIT, and PDGFR), extended kinase profiling has revealed that Nilotinib also binds with very high affinity to Discoidin Domain Receptors (DDR1 and DDR2) and ZAK kinase. nih.gov It has also been found to bind to MAPK11 (p38β) and MAPK12 (p38α). nih.gov A chemical proteomics approach identified the receptor tyrosine kinase DDR1 as a novel target, an observation later confirmed by enzymatic assays. ashpublications.org

The inhibitory activity of Nilotinib against key kinases implicated in various pathologies is often quantified by determining the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Inhibitory Activity of Nilotinib Against Various Kinases This table is interactive. You can sort the data by clicking on the headers.

Kinase Target Cell Line IC50 (nM) Reference
Wild-type BCR-ABL Ba/F3 20 nih.gov
PDGFRα Tel-PDGFRα-Ba/F3 60 nih.gov
PDGFRβ Tel-PDGFRβ-Ba/F3 60 nih.gov
KIT Wild-type Ba/F3 90 nih.gov
KIT K558del Ba/F3 100 nih.gov
KIT V560G Ba/F3 120 nih.gov
KIT Exon 11 deletion GIST882 130 nih.gov
CSF-1R Tel-CSF1R-Ba/F3 140 nih.gov

Data derived from in vitro cell-based assays measuring kinase autophosphorylation. nih.gov

Impact of ATP Concentration on Selectivity

Nilotinib functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the BCR-ABL kinase domain. jpionline.orgnih.govnih.gov This mechanism of action is central to its potency and selectivity. By occupying the ATP pocket, Nilotinib directly blocks the binding of ATP, thereby preventing the phosphorylation of substrate proteins and inhibiting the downstream signaling cascade. wikipedia.org

The binding affinity of Nilotinib is significantly higher than that of Imatinib for the BCR-ABL protein. jpionline.orgnih.gov This enhanced affinity is a key factor in its ability to inhibit many BCR-ABL mutants that are resistant to Imatinib. nih.gov Nilotinib specifically recognizes and binds to an inactive, DFG-out conformation of the kinase, a structural state where the enzyme cannot bind ATP productively. nih.govashpublications.org

As an ATP-competitive inhibitor, the apparent potency (measured as IC50) of Nilotinib is dependent on the concentration of ATP in the assay. In biochemical assays, an increase in ATP concentration would lead to a higher apparent IC50 value for Nilotinib, as more ATP is available to compete for binding to the kinase. Conversely, at lower ATP concentrations, a lower concentration of Nilotinib is required to achieve the same level of inhibition. This relationship is a fundamental characteristic of ATP-competitive kinase inhibitors and directly influences the interpretation of selectivity data, highlighting the importance of standardized assay conditions, particularly ATP concentration, when comparing the potency of different inhibitors.

Novel Research Directions and Future Perspectives for Nilotinib

Exploration of Additional Molecular Targets and Pathways

Initially recognized for its potent inhibition of the BCR-ABL kinase, research has expanded to identify other significant molecular targets of Nilotinib (B1678881). drugbank.com This exploration has opened new avenues for its application in various diseases.

A key area of investigation is Nilotinib's potent inhibitory effect on Discoidin Domain Receptors (DDRs), particularly DDR1 and DDR2. researchgate.net DDRs are receptor tyrosine kinases activated by collagen that are involved in cellular proliferation, differentiation, and extracellular matrix remodeling. researchgate.netembopress.org The inhibition of DDR1 by Nilotinib has been shown to induce apoptosis and block migration in breast cancer cells. nih.gov Furthermore, this interaction is being explored for its therapeutic potential in reducing neuroinflammation and cerebrovascular fibrosis, with studies showing Nilotinib can alter cerebrospinal fluid (CSF) miRNAs associated with these processes in conditions like Alzheimer's disease. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) of Nilotinib against DDR1 is a potent 1 nM. researchgate.net

Recent computational and in vitro studies have also identified new, unexpected targets. For instance, Nilotinib has been found to inhibit Smoothened (SMO), a key component of the Hedgehog (Hh) signaling pathway, which is dysregulated in certain cancers like medulloblastoma. biorxiv.org This discovery suggests a rationale for repurposing Nilotinib for Hh-dependent cancers. biorxiv.org Another novel finding from computer-aided drug design is the identification of Nilotinib as a potential disruptor of the c-MYC-MAX heterodimer complex. nih.gov The MYC protein is a critical transcription factor often dysregulated in aggressive cancers, and molecular dynamic simulations have shown that Nilotinib can stably interact with and stabilize a region of the MYC protein important for its oncogenic function. nih.gov

Beyond these specific targets, Nilotinib is known to inhibit other tyrosine kinases such as c-KIT and platelet-derived growth factor receptor (PDGFR), which are implicated in various malignancies. drugbank.comnih.gov The multi-targeted nature of Nilotinib underscores its potential for broader therapeutic applications, moving beyond its original scope. biorxiv.org

Development of Next-Generation Analogues with Improved Specificity or Novel Mechanisms

The development of next-generation analogues of Nilotinib is a vibrant area of research aimed at enhancing its therapeutic profile. Scientists are synthesizing and evaluating new derivatives to achieve improved specificity, overcome resistance, or introduce novel mechanisms of action.

One research focus is the creation of analogues with modified chemical structures to improve their biological activity. For example, a series of twenty new Nilotinib derivatives (B1-B20) were synthesized, with some compounds showing promising anticancer activity. nih.gov Notably, derivative B14, which contains a tertiary amine side chain, exhibited BCR-ABL inhibitory activity comparable to Nilotinib, suggesting that this modification could enhance antitumor effects. nih.gov

Other studies have focused on creating analogues with different biological functionalities. In one such study, three new analogues were synthesized and found to inhibit platelet aggregation more significantly than Nilotinib. mdpi.comnih.gov These analogues also demonstrated potent apoptotic effects on liver cancer (HepG2) cells while interestingly not promoting apoptosis in healthy endothelial cells. mdpi.comdntb.gov.ua Specifically, these analogues caused an arrest in the G2/M phase of the cancer cell cycle. nih.gov Such findings highlight the potential to develop new tyrosine kinase inhibitors with both improved antiplatelet and antitumor properties. dntb.gov.uaresearchgate.net

The design of these new molecules often involves strategic chemical modifications. For example, replacing the chlorine atom on the phenyl ring with a fluorine atom or removing the halogen atom altogether has been explored to create analogues with potentially improved biological properties. nih.gov The overarching goal of this research is to build upon the Nilotinib scaffold to create new chemical entities with superior therapeutic windows and broader applications. dntb.gov.ua

Integration of Advanced Computational and Experimental Methodologies

The discovery and development of novel applications and analogues of Nilotinib are increasingly driven by the synergy between advanced computational and experimental techniques. These methodologies provide deep insights into the drug's mechanism of action and guide the rational design of new therapeutic agents.

Computational Approaches: Molecular docking and dynamic simulations are at the forefront of in silico research on Nilotinib. These methods are used to predict how Nilotinib and its derivatives bind to target proteins. For instance, AutoDock Vina has been used to assess the binding energy of Nilotinib analogues to the ABL kinase, with Nilotinib itself showing a strong docking score of -13.2. mdpi.com Such studies help in understanding the structural basis of its inhibitory activity and in identifying key interactions, such as hydrogen bonds with specific amino acid residues like Met-318, Glu-286, and Asp-381 in the ABL kinase domain. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful computational tool. By developing pharmacophore models based on Nilotinib's structure, researchers can screen large molecular databases to identify new compounds with similar inhibitory features. nih.govsemanticscholar.org This approach has been used to identify potential new inhibitors for not only BCR-ABL but also for drug transporters like P-glycoprotein (P-gp) and ABCG2, which are involved in drug resistance. nih.gov

Furthermore, molecular dynamics simulations, using packages like NAMD with the CHARMM36 force field, have been employed to study the stability of Nilotinib in complex with novel targets like the c-MYC protein. nih.gov These simulations provide detailed information on structural changes and interaction stability over time, confirming the potential for Nilotinib to bind to and modulate "undruggable" targets. nih.gov

Experimental Methodologies: Complementing the computational work, advanced experimental techniques are crucial for validating these findings. High-throughput screening platforms are used to test the inhibitory activity of newly synthesized Nilotinib derivatives against a panel of kinases. nih.gov Cell-based assays, such as proliferation and apoptosis assays using flow cytometry, are essential for evaluating the biological effects of these new compounds on cancer and healthy cells. nih.govmdpi.com

The integration of these methods creates a powerful workflow for modern drug discovery. nih.gov For example, a cheminformatics approach combined with transcriptomic profiling using the Connectivity Map (CMap) has been used to explore the broader therapeutic potential of Nilotinib. mdpi.com This integrated pharmacoinformatics framework helps in systematically evaluating and prioritizing repurposing opportunities, suggesting Nilotinib for CNS disorders based on its transcriptional effects on pathways related to neurodegeneration. mdpi.comresearchgate.net

Below is a table summarizing some of the computational methods and their applications in Nilotinib research:

Computational MethodApplication in Nilotinib ResearchKey FindingsCitations
Molecular Docking (e.g., AutoDock Vina, Glide) Predicting binding modes and affinities of Nilotinib and its analogues to target kinases like BCR-ABL and c-MYC.Identified key hydrogen bond interactions and pi-pi stacking; ranked potential new inhibitors. nih.govmdpi.comsemanticscholar.org
Molecular Dynamics (MD) Simulations Assessing the stability of protein-ligand complexes over time and analyzing conformational changes.Confirmed stable interaction between Nilotinib and c-MYC; analyzed structural stability of Nilotinib-mutant ABL complexes. nih.govmdpi.comresearchgate.net
Pharmacophore Modeling (e.g., PHASE) Identifying essential 3D chemical features for biological activity to screen for new molecules.Developed models to explain differential activity against BCR-ABL, ABCG2, and P-gp; identified novel compounds with similar features. nih.govsemanticscholar.org
Cheminformatics & Transcriptomics (e.g., CMap) Evaluating chemical diversity and analyzing gene expression signatures to predict new therapeutic uses.Clustered Nilotinib with similar drugs; linked its transcriptional effects to neurodegeneration pathways, suggesting repurposing for CNS disorders. mdpi.comresearchgate.net

Investigating Unelucidated Molecular Pathways of Combination Therapies

To enhance therapeutic efficacy and overcome drug resistance, Nilotinib is increasingly being studied in combination with other agents. Research into the molecular pathways of these combination therapies is revealing synergistic interactions and novel mechanisms of action.

A significant area of investigation involves combining Nilotinib with inhibitors of other signaling pathways. For example, in drug-resistant chronic myeloid leukemia (CML) cells, Nilotinib can paradoxically activate the RAF/MEK/ERK pathway. nih.gov This creates a new dependency, making the resistant cells highly sensitive to MEK inhibitors. The combination of Nilotinib and a MEK inhibitor has been shown to synergistically kill drug-resistant CML cells. nih.gov Similarly, combining Nilotinib with inhibitors of the AKT or JNK pathways has demonstrated a greater reduction in cancer cell viability and a lower risk of resistance. nih.gov

Another promising combination strategy is the use of Nilotinib with other tyrosine kinase inhibitors (TKIs). Studies combining Nilotinib with Imatinib (B729) have shown additive to synergistic effects in killing BCR-ABL-positive leukemia cells, including those with imatinib-resistant mutations. nih.govashpublications.org The synergy may be partly due to differential effects on cellular drug transporters, such as the organic cation transporter OCT1, which is important for Imatinib uptake but not for Nilotinib. nih.gov Preclinical studies have also shown that combining ATP-competitive inhibitors like Nilotinib with allosteric inhibitors can suppress the emergence of resistance mutations. nih.gov

The combination of Nilotinib with therapies outside of kinase inhibition is also being explored. In prostate cancer models, combining Nilotinib with Sorafenib, another multi-kinase inhibitor, resulted in a significant reduction in cell viability and invasion compared to either drug alone. nih.gov Furthermore, pairing Nilotinib with low-dose radiation has shown a synergistic effect in suppressing resistance in acute lymphoblastic leukemia cells in vitro. nih.gov

These studies underscore the importance of understanding the complex molecular interplay in combination therapies to develop more effective and durable treatment strategies.

Studies on Long-Term Molecular Effects Beyond Primary Targets

The long-term administration of Nilotinib necessitates an understanding of its molecular effects beyond its primary therapeutic targets. Research in this area focuses on the molecular mechanisms of acquired resistance and other lasting cellular changes.

A primary concern with long-term TKI therapy is the development of drug resistance. While mutations in the BCR-ABL kinase domain, such as the T315I mutation, are a well-known cause of resistance to Nilotinib, other molecular mechanisms are also at play. nih.govresearchgate.netnih.gov Studies have shown that long-term exposure can lead to the upregulation of anti-apoptotic genes and drug efflux transporters. nih.gov For instance, in Nilotinib-resistant CML cells, there is an observed up-regulation of the anti-apoptotic genes BCR-ABL, GCS, and SK-1, as well as the MRP1 transporter gene, without any new mutations in the Nilotinib-binding region. nih.gov The overexpression of ATP-binding cassette (ABC) transporters like ABCB1 (P-glycoprotein) and ABCG2 is a significant mechanism of resistance, as these transporters actively pump Nilotinib out of the cell. mdpi.comashpublications.org

Long-term Nilotinib exposure can also induce changes in cellular signaling pathways that are not directly related to its primary targets. For example, prolonged treatment can lead to the activation of alternative signaling pathways, such as the JAK/STAT pathway, which has been implicated in Nilotinib resistance. researchgate.net There is also evidence that Nilotinib can affect cellular metabolism and induce processes like dyslipidemia and hyperglycemia at a molecular level, though the precise long-term pathways are still under investigation. mdpi.com

Investigating these long-term molecular effects is crucial for predicting and overcoming resistance, as well as for understanding the full spectrum of Nilotinib's biological impact. This knowledge can inform the development of strategies to mitigate resistance, such as combination therapies that target these secondary molecular changes. nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.